N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 897544-85-3
VCID: VC0441591
InChI: InChI=1S/C13H13N3O3/c1-16-5-4-10(15-16)13(17)14-9-2-3-11-12(8-9)19-7-6-18-11/h2-5,8H,6-7H2,1H3,(H,14,17)
SMILES: CN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCCO3
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26g/mol

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide

CAS No.: 897544-85-3

Main Products

VCID: VC0441591

Molecular Formula: C13H13N3O3

Molecular Weight: 259.26g/mol

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide - 897544-85-3

CAS No. 897544-85-3
Product Name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-3-carboxamide
Molecular Formula C13H13N3O3
Molecular Weight 259.26g/mol
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazole-3-carboxamide
Standard InChI InChI=1S/C13H13N3O3/c1-16-5-4-10(15-16)13(17)14-9-2-3-11-12(8-9)19-7-6-18-11/h2-5,8H,6-7H2,1H3,(H,14,17)
Standard InChIKey ZECFPGIWQUBGSO-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCCO3
Canonical SMILES CN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCCO3
Solubility 38.9 [ug/mL]
PubChem Compound 11837959
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator